molecular formula C24H30N4O B11029682 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

Cat. No.: B11029682
M. Wt: 390.5 g/mol
InChI Key: RILQRTBQZNNPJL-UHFFFAOYSA-N
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Description

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a structurally complex molecule featuring a benzimidazole core linked to a piperidine ring and a cyclohexyl-pyrrole moiety via an ethanone bridge. The piperidine and pyrrole substituents suggest possible central nervous system (CNS) activity or enhanced bioavailability due to lipophilicity. Synthesis of such compounds typically involves multi-step reactions, such as condensation of benzimidazole precursors with halogenated intermediates, followed by nucleophilic substitution or coupling reactions (e.g., as seen in and ) .

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone

InChI

InChI=1S/C24H30N4O/c29-22(18-24(12-4-1-5-13-24)28-14-6-7-15-28)27-16-10-19(11-17-27)23-25-20-8-2-3-9-21(20)26-23/h2-3,6-9,14-15,19H,1,4-5,10-13,16-18H2,(H,25,26)

InChI Key

RILQRTBQZNNPJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)N5C=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be introduced by reacting the benzimidazole derivative with piperidine under basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting a suitable precursor, such as a 1,4-diketone, with ammonia or primary amines.

    Coupling Reactions: The final step involves coupling the benzimidazole-piperidine intermediate with the pyrrole-cyclohexyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated derivatives.

Scientific Research Applications

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential side effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a probe to study biological processes, such as protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites on proteins, while the piperidine and pyrrole rings can enhance binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazole-Piperidine-Ethanone Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the benzimidazole with a tetrazole ring. These derivatives are synthesized via reactions involving sodium azide and chloroacetyl chloride, yielding intermediates that react with piperidine .

Benzimidazole-Phenyl-Ethanone (C2 in )

1-(4-((1H–benzimidazol-1-yl)methylamino)phenyl) ethanone (C2) shares the benzimidazole-ethanone backbone but incorporates a phenyl-methylamino group instead of the piperidine-cyclohexyl-pyrrole system. The phenyl group may enhance π-π stacking interactions in target binding, but the lack of a piperidine ring could limit blood-brain barrier penetration compared to the target compound .

Benzimidazole-Pyrrolidinone Derivatives

The compound 1-benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () features a pyrrolidinone ring fused to benzimidazole. This structure introduces a lactam group, which may improve solubility compared to the target’s ethanone bridge. However, the bulky benzyl and phenoxyethyl substituents could hinder steric accessibility in enzyme-binding pockets .

Diphenylmethyl Piperazine-Indole-Ethanone

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone () replaces the benzimidazole with an indole ring and incorporates a diphenylmethyl-piperazine group. The indole moiety’s electron-rich nature may enhance interactions with serotonin receptors, suggesting CNS applications.

Benzimidazole-Piperidine with Propanoic Acid

The compound 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid () includes a propanoic acid substituent, improving aqueous solubility via ionization. This contrasts with the target’s cyclohexyl-pyrrole group, which likely enhances lipophilicity and membrane permeability .

Benzimidazole-Hydrazinylphenyl-Ethanone

1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone () introduces a hydrazinylphenyl group, enabling chelation of metal ions or participation in Schiff base formation. Such properties are advantageous in antimicrobial agents but may introduce toxicity concerns absent in the target compound .

Trifluoromethyl Benzimidazole Derivatives

Patented compounds like (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone () incorporate trifluoromethyl groups, enhancing metabolic stability and electronegativity. However, the increased steric bulk may reduce binding affinity compared to the target’s cyclohexyl-pyrrole group .

Biological Activity

The compound 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structure of the compound can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with a benzimidazole nucleus exhibit significant pharmacological activities. Here are the key biological activities associated with this compound:

1. Anticancer Activity

Several studies have investigated the anticancer effects of benzimidazole derivatives. For instance, a recent study explored the cytotoxic effects of similar derivatives on K562 leukemia cells. The results showed that these compounds induced apoptosis and inhibited cell viability in both imatinib-sensitive (K562S) and resistant (K562R) cell lines through caspase activation and modulation of gene expression related to apoptosis .

The proposed mechanism involves:

  • Caspase Activation : The compound triggers the intrinsic apoptotic pathway, leading to increased caspase3/7 activity.
  • P-glycoprotein Modulation : It affects P-glycoprotein activity, which is crucial in drug resistance mechanisms .
  • Molecular Docking Studies : These studies suggest binding affinities to target proteins involved in cancer progression, indicating a potential for selective targeting in therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives has been extensively studied. Key findings include:

  • Substituent Influence : The presence of specific substituents on the benzimidazole ring significantly affects biological activity. For example, modifications at the 2 or 4 positions can enhance anticancer efficacy .
  • Linker Variations : The piperidine and pyrrole linkers play a crucial role in determining the compound's bioavailability and pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

In a study conducted on various benzimidazole derivatives, it was found that compounds similar to our target exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, demonstrating promising anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models displayed significant tumor reduction when treated with benzimidazole derivatives, supporting their potential as effective anticancer agents .

Data Summary

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits K562 cell viability
MechanismCaspase activation; P-glycoprotein modulation
SAR FindingsSubstituents enhance activity; linker variations

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